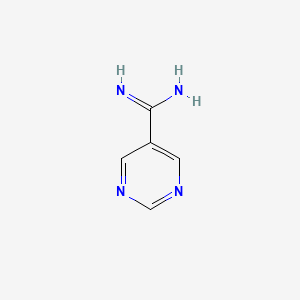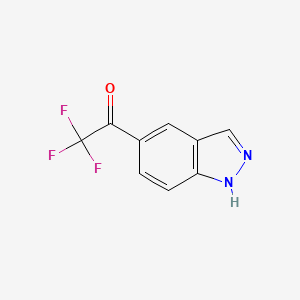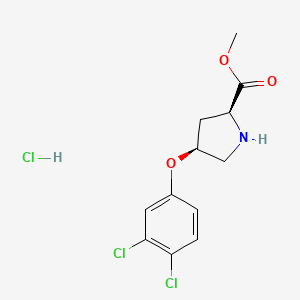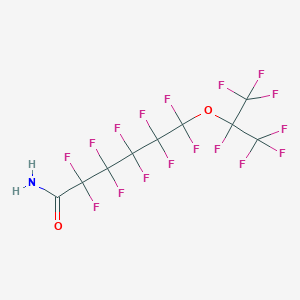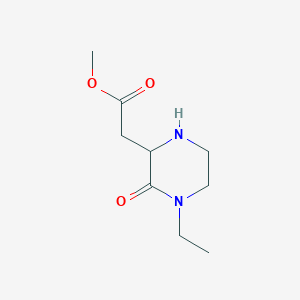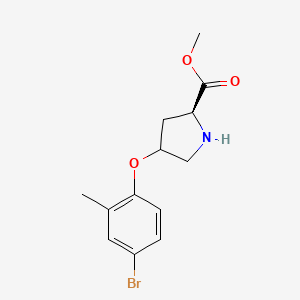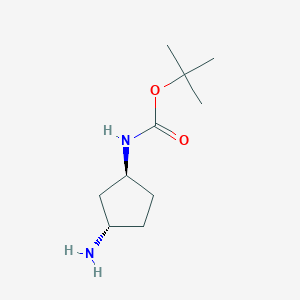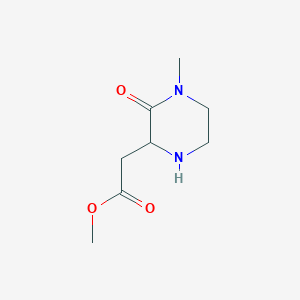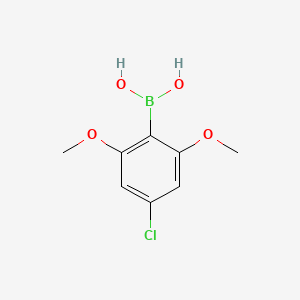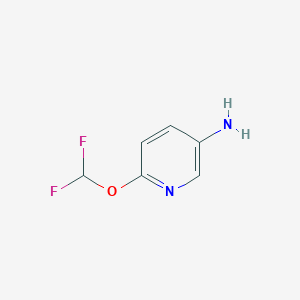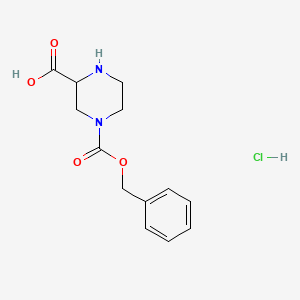
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid hydrochloride
説明
“4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H16N2O4 . It is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.27 . It is a solid at room temperature .科学的研究の応用
Application 1: Anti-tubercular Agents
- Summary of the Application : This compound has been used in the design and synthesis of novel anti-tubercular agents . These agents are designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).
- Methods of Application or Experimental Procedures : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90s ranging from 3.73 to 4.00 μM .
Application 2: Anti-Mycobacterium Agents
- Summary of the Application : This compound has been used in the design and synthesis of novel anti-mycobacterium agents . These agents are designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).
- Methods of Application or Experimental Procedures : A series of novel 4-acetoxybenzyl quinoxaline-2-carboxylate and 4-acetoxybenzyl pyrazine-2-carboxylate derivatives were designed, synthesized, and evaluated for their anti-mycobacterium activity .
- Results or Outcomes : The compounds showed excellent activity against Mtb (MIC ranges of less than 1–6.25 μg/mL) but only modest activity against MAC (MICs of 4–32 μg/mL) .
Application 3: Modification of Nanoparticles and Nanomaterials
- Summary of the Application : Carboxylic acids, including related compounds to the one you mentioned, are used in the modification of the surface of nanoparticles and nanomaterials . This can enhance the properties of these materials and make them suitable for various applications.
- Methods of Application or Experimental Procedures : The carboxylic acid is typically attached to the surface of the nanoparticle or nanomaterial through a process known as functionalization . This involves creating a chemical bond between the carboxylic acid and the material.
- Results or Outcomes : The result is a modified nanoparticle or nanomaterial with enhanced properties. These can include improved stability, solubility, or reactivity .
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJXYRXBSREMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid hydrochloride | |
CAS RN |
64172-99-2 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64172-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)
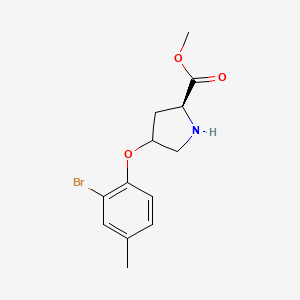
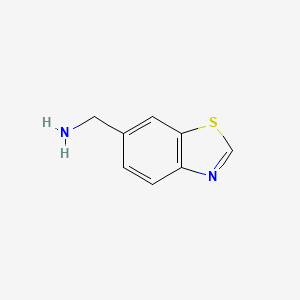
![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)
